molecular formula C8H10N2O2 B1272494 Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 69631-56-7

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No. B1272494
CAS RN: 69631-56-7
M. Wt: 166.18 g/mol
InChI Key: LOUYGUZFGBPISB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates involves starting from 1-oxo-1,2,3,4-tetrahydrocarbazoles and using intermediates such as methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetates . Similarly, the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates is performed via a one-pot, multi-component reaction in water, which is a green and efficient method . These methods could potentially be adapted for the synthesis of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. For example, the structure of the synthesized compounds in paper was characterized using spectral and analytical techniques. Semiempirical calculations in paper reveal preferred geometries for the synthesized compounds, such as a boat conformation in the dihydropyridine system and a planar pyrazole ring. These insights into the molecular structure could be useful for deducing the structure of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of related compounds. Paper discusses the regioselective synthesis of tricyclic compounds and provides insights into the reaction mechanism. The one-pot synthesis method described in paper is catalyst-free and atom-economical, which could be relevant for the synthesis of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, the properties of similar compounds can be inferred. The green synthesis approach in paper suggests that the compounds synthesized are likely to have favorable environmental profiles. The use of spectral and analytical techniques for characterization in paper implies that these compounds have distinct spectroscopic fingerprints that can be used to deduce their physical and chemical properties.

Scientific Research Applications

Structural and Spectral Investigations

  • The structural and spectral properties of related pyrazole derivatives have been studied extensively. For instance, a study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, using a combination of experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).

Synthesis and Reactivity

  • Various synthetic approaches have been developed for the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles, demonstrating the adaptability of these compounds in organic synthesis (Winters, Teleha, & Sui, 2014).
  • A study has explored the synthesis conditions and properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides, highlighting the chemical versatility of pyrazole derivatives (Hotsulia & Fedotov, 2019).

Anticancer Properties

  • Pyrazole derivatives, such as those related to Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, have been studied for their potential anticancer properties. For example, a study on oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives revealed promising in vitro antiproliferative activities (Jose, 2017).

Antimicrobial Activities

  • Heterocyclic compounds based on pyrazole derivatives have been synthesized and evaluated for antimicrobial activities, demonstrating their potential in this field (Aly, 2016).

Luminescence and Thermal Properties

  • The luminescence and thermal properties of coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been investigated, showing the diverse applications of pyrazole derivatives (Cheng et al., 2017).

Corrosion Inhibition

  • Pyrazole derivatives have been studied for their potential as corrosion inhibitors in industrial processes, highlighting another practical application of these compounds (Dohare et al., 2017).

Drug Discovery

  • In the field of drug discovery, pyrazole derivatives have been synthesized and tested for various biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

IUPAC Name

methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYGUZFGBPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378176
Record name methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

CAS RN

69631-56-7
Record name methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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